molecular formula C9H10ClN3O2 B11820306 N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide

N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide

Cat. No.: B11820306
M. Wt: 227.65 g/mol
InChI Key: ISAQYFYVRMYXTH-UHFFFAOYSA-N
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Description

N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring and a hydroxycarbamimidoyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline and ethyl chloroacetate.

    Formation of Intermediate: The reaction between 2-chloroaniline and ethyl chloroacetate under basic conditions forms an intermediate compound.

    Hydroxycarbamimidoyl Group Introduction: The intermediate is then reacted with hydroxylamine hydrochloride to introduce the hydroxycarbamimidoyl group.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide or thiourea.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxycarbamimidoyl group could play a role in binding to active sites, while the chloro-phenyl group may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloro-phenyl)-acetamide: Lacks the hydroxycarbamimidoyl group.

    N-(2-Hydroxy-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide: Has a hydroxy group instead of a chloro group on the phenyl ring.

    N-(2-Bromo-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide: Contains a bromo group instead of a chloro group.

Uniqueness

N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide is unique due to the combination of the chloro-phenyl and hydroxycarbamimidoyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

(3E)-3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide

InChI

InChI=1S/C9H10ClN3O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14)

InChI Key

ISAQYFYVRMYXTH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C/C(=N\O)/N)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=NO)N)Cl

Origin of Product

United States

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